molecular formula C18H22ClNO2 B14191374 11-Chloro-2,3-diethoxy-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline CAS No. 914931-00-3

11-Chloro-2,3-diethoxy-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline

Cat. No.: B14191374
CAS No.: 914931-00-3
M. Wt: 319.8 g/mol
InChI Key: VQWKKQBRBRMVSV-UHFFFAOYSA-N
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Description

11-Chloro-2,3-diethoxy-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by the presence of a chlorine atom, two ethoxy groups, and a tetrahydrocycloheptaquinoline core. This compound is of interest due to its potential biological activities and its role as an intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-Chloro-2,3-diethoxy-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction may involve the use of reagents such as phosphorus oxychloride, ethyl alcohol, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

11-Chloro-2,3-diethoxy-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce various substituted cycloheptaquinolines .

Scientific Research Applications

11-Chloro-2,3-diethoxy-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 11-Chloro-2,3-diethoxy-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • 11-Chloro-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline
  • 2,3-Diethoxy-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline

Uniqueness

11-Chloro-2,3-diethoxy-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline is unique due to the presence of both chlorine and ethoxy groups, which confer distinct chemical properties and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

914931-00-3

Molecular Formula

C18H22ClNO2

Molecular Weight

319.8 g/mol

IUPAC Name

11-chloro-2,3-diethoxy-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline

InChI

InChI=1S/C18H22ClNO2/c1-3-21-16-10-13-15(11-17(16)22-4-2)20-14-9-7-5-6-8-12(14)18(13)19/h10-11H,3-9H2,1-2H3

InChI Key

VQWKKQBRBRMVSV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C2C(=C1)C(=C3CCCCCC3=N2)Cl)OCC

Origin of Product

United States

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